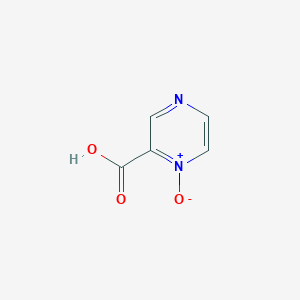

2-Carboxypyrazine 1-oxide

Overview

Description

2-Carboxypyrazine 1-oxide (2-CPPO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is known to be an efficient singlet oxygen quencher, making it a valuable tool in the study of oxidative stress and photodynamic therapy.

Scientific Research Applications

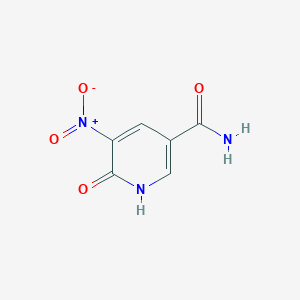

Detection of Pyrazinamide Resistance in Mycobacterium Tuberculosis

Pyrazinamide (PZA) susceptibility testing in Mycobacterium tuberculosis (Mtb) is a current area of development and PZA-resistant strains are increasingly prevalent . The detection of pyrazinoic acid (POA), the metabolite produced by the deamidation of PZA, is a good predictor for PZA resistance . An indirect competitive ELISA (icELISA) test using hyperimmune polyclonal rabbit serum against POA was developed .

Synthesis of Pyrazinamide Analogues

A series of pyrazinamide analogues were synthesized using the Yamaguchi reaction . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .

Preparation of 2-Carboxypyrazines 4-Oxide

A process for the preparation of 2-carboxypyrazine 4-oxides was developed . The 2-carboxypyrazines are reacted under stirring with an aqueous solution of H2O2, at a pH ranging between 0.5 and 5, in the presence of a catalyst .

Copper-Catalyzed C–N Coupling Reaction in Water

2,6-Bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide was found to be an efficiently catalytic system for the N-arylation of imidazole, indole, benzimidazole, pyrrole, benzylamine and ethanolamine with aryl iodides and bromides .

Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing compounds are known . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Chemical Research and Development

Pyrazine-2-carboxylic acid and its derivatives are widely used in chemical research and development . They are used as starting materials or intermediates in the synthesis of a variety of chemical compounds .

Mechanism of Action

Target of Action

It is known that pyrazine derivatives have been investigated for their effect on mycobacterium tuberculosis .

Mode of Action

It is known that pyrazine derivatives have shown antimycobacterial, antibacterial, and antifungal activities .

Biochemical Pathways

Pyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that pyrazine derivatives are generally soluble in water , which may influence their bioavailability and distribution.

Result of Action

It is known that pyrazine derivatives have shown antimycobacterial, antibacterial, and antifungal activities , suggesting that they may have a broad range of effects at the cellular level.

Action Environment

It is known that pyrazine derivatives are generally stable and can be synthesized using various methods .

properties

IUPAC Name |

1-oxidopyrazin-1-ium-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5(9)4-3-6-1-2-7(4)10/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDMXINXZCJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=N1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxy-pyrazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Pyridin-4-yl)amino]benzonitrile](/img/structure/B3259486.png)

![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)

![2,2':5',2''-Terthiophene, 5,5''-bis[(5-butyl-2-thienyl)ethynyl]-](/img/structure/B3259563.png)